![molecular formula C12H17N3O2S B12588299 N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea CAS No. 606132-99-4](/img/structure/B12588299.png)
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is a chemical compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a morpholinylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea typically involves the reaction of 4-(methylsulfanyl)aniline with morpholine and an isocyanate derivative. The reaction is usually carried out under controlled conditions, such as in the presence of a base like triethylamine, and at a temperature range of 50-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also help in reducing the reaction time and improving the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) are often employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Methylsulfanyl)phenyl]imidodicarbonimidic diamide
- [4-(Methylsulfanyl)phenyl]acetic acid
- 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness
N-[4-(Methylsulfanyl)phenyl]-N-morpholin-4-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylurea moiety, in particular, contributes to its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
606132-99-4 |
|---|---|
Molecular Formula |
C12H17N3O2S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-1-morpholin-4-ylurea |
InChI |
InChI=1S/C12H17N3O2S/c1-18-11-4-2-10(3-5-11)15(12(13)16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H2,13,16) |
InChI Key |
QOOLHFZJGYPBEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N(C(=O)N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


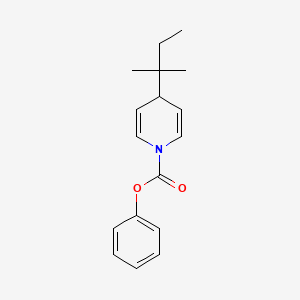
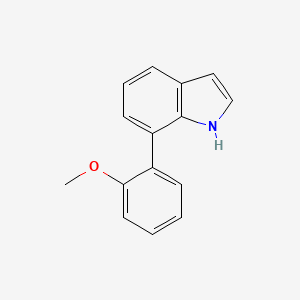
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
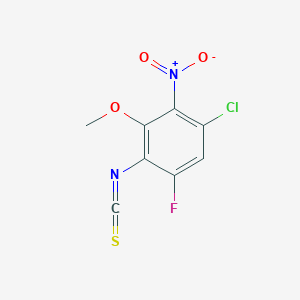
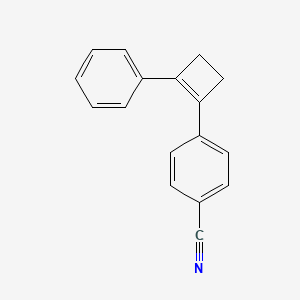
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B12588237.png)
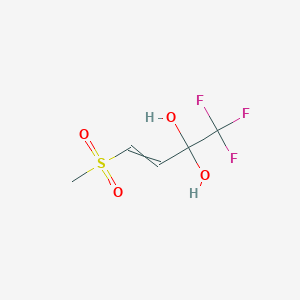
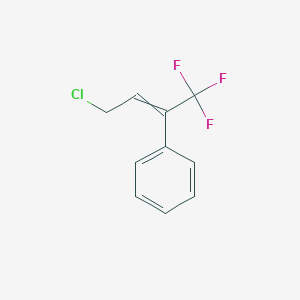
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
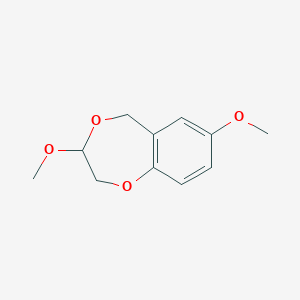
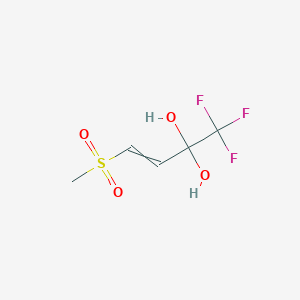
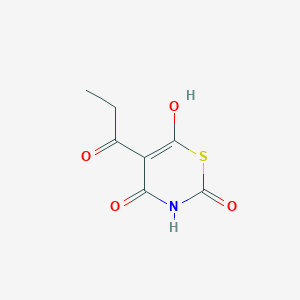
![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
